
(6-Aminoquinolin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminoquinolin-2-yl)methanol is a chemical compound belonging to the quinoline family, characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminoquinolin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroquinoline with an amine, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of hydrazine hydrate for cyclization, followed by functionalization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (6-Aminoquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding quinoline carboxaldehydes or carboxylic acids.
Reduction: The compound can be reduced to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline carboxaldehydes, carboxylic acids, and various substituted quinoline derivatives .
Scientific Research Applications
(6-Aminoquinolin-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Quinoline: A basic structure with a nitrogen atom in the ring, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: A quinoline derivative with potent anticancer activity.
Uniqueness: (6-Aminoquinolin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
(6-Aminoquinolin-2-yl)methanol is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10N2O
- Molecular Weight : 174.20 g/mol
The compound features an amino group at the 6-position and a hydroxymethyl group at the 2-position of the quinoline ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes and potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, which is often a mechanism for inducing cell death in cancer therapies.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.51 | Induction of apoptosis via DNA damage |
SKBR3 | 15.30 | Cell cycle arrest in G2/M phase |
HeLa | 20.00 | Inhibition of proliferation |
In vitro studies demonstrated that treatment with this compound led to increased levels of cleaved PARP, indicating apoptosis induction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through DNA damage pathways .
- Case Study on Antimicrobial Efficacy : Another study evaluated the antibacterial effects of this compound against multi-drug resistant strains, revealing its potential as an alternative treatment option in antibiotic resistance scenarios .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(6-aminoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2 |
InChI Key |
UGFOVDGLUZEDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.